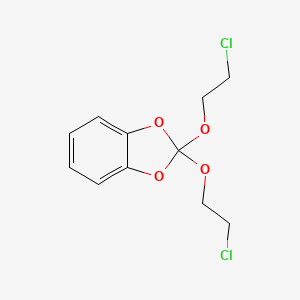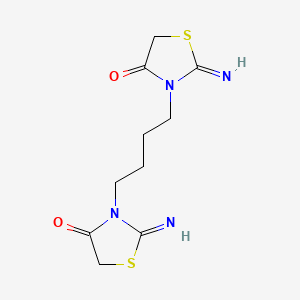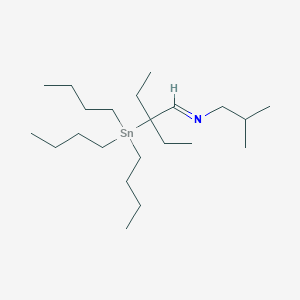
(1E)-2-Ethyl-N-(2-methylpropyl)-2-(tributylstannyl)butan-1-imine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1E)-2-Ethyl-N-(2-methylpropyl)-2-(tributylstannyl)butan-1-imine is an organotin compound. Organotin compounds are characterized by the presence of tin atoms bonded to carbon atoms. These compounds are widely used in various industrial and research applications due to their unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-2-Ethyl-N-(2-methylpropyl)-2-(tributylstannyl)butan-1-imine typically involves the reaction of an appropriate imine precursor with a tributyltin reagent. The reaction conditions often include:
Solvent: Common solvents include tetrahydrofuran (THF) or dichloromethane (DCM).
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalysts: Catalysts such as palladium or copper may be used to facilitate the reaction.
Industrial Production Methods
Industrial production methods for organotin compounds often involve large-scale reactions in batch or continuous flow reactors. The choice of method depends on the desired purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(1E)-2-Ethyl-N-(2-methylpropyl)-2-(tributylstannyl)butan-1-imine can undergo various chemical reactions, including:
Oxidation: The tin atom can be oxidized to form tin oxides.
Reduction: The compound can be reduced to form simpler organotin species.
Substitution: The tributyltin group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkyl halides.
Major Products Formed
Oxidation: Tin oxides and corresponding organic fragments.
Reduction: Simpler organotin compounds.
Substitution: New organotin compounds with different functional groups.
Applications De Recherche Scientifique
Chemistry
Catalysis: Organotin compounds are used as catalysts in various organic reactions.
Synthesis: They are intermediates in the synthesis of complex organic molecules.
Biology
Biocides: Some organotin compounds have biocidal properties and are used in antifouling paints.
Enzyme Inhibition: They can inhibit certain enzymes, making them useful in biochemical research.
Medicine
Drug Development: Organotin compounds are investigated for their potential use in drug development.
Industry
Stabilizers: Used as stabilizers in the production of polyvinyl chloride (PVC).
Coatings: Employed in coatings to prevent microbial growth.
Mécanisme D'action
The mechanism of action of (1E)-2-Ethyl-N-(2-methylpropyl)-2-(tributylstannyl)butan-1-imine involves the interaction of the tin atom with various molecular targets. The tributyltin group can interact with enzymes, proteins, and other biomolecules, leading to inhibition or modification of their activity. The exact pathways depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tributyltin Chloride: Another organotin compound with similar properties.
Tributyltin Oxide: Used as a biocide and antifouling agent.
Dibutyltin Dichloride: Used in the synthesis of other organotin compounds.
Uniqueness
(1E)-2-Ethyl-N-(2-methylpropyl)-2-(tributylstannyl)butan-1-imine is unique due to its specific structure, which imparts distinct chemical and biological properties. Its combination of an imine group with a tributyltin moiety makes it versatile for various applications.
Propriétés
Numéro CAS |
61385-75-9 |
|---|---|
Formule moléculaire |
C22H47NSn |
Poids moléculaire |
444.3 g/mol |
Nom IUPAC |
2-ethyl-N-(2-methylpropyl)-2-tributylstannylbutan-1-imine |
InChI |
InChI=1S/C10H20N.3C4H9.Sn/c1-5-10(6-2)8-11-7-9(3)4;3*1-3-4-2;/h8-9H,5-7H2,1-4H3;3*1,3-4H2,2H3; |
Clé InChI |
ZKEWSHOHSNTZCD-UHFFFAOYSA-N |
SMILES canonique |
CCCC[Sn](CCCC)(CCCC)C(CC)(CC)C=NCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(2-Chlorophenyl)methyl]-N-(2-hydroxyethyl)-N-methylthiourea](/img/structure/B14588333.png)
![Pyrrolo[2,3-b]indole, 1-acetyl-3a-azido-1,2,3,3a,8,8a-hexahydro-](/img/structure/B14588334.png)
![Ethanethiol, 2,2'-[1,2-ethanediylbis(methylimino)]bis-](/img/structure/B14588342.png)
![4-[4-Methyl-3-(propylsulfanyl)phenoxy]aniline](/img/structure/B14588346.png)
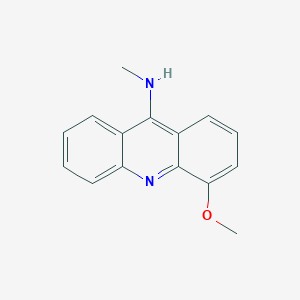
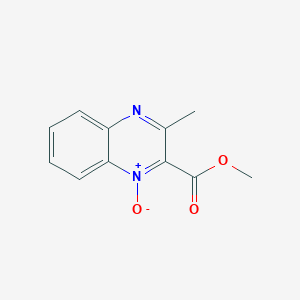
![Methyl 2,3,4,5-tetrahydro[1,1'-biphenyl]-4-carboxylate](/img/structure/B14588359.png)
![N-({4-[Bis(2-chloroethyl)amino]phenyl}acetyl)-L-alanine](/img/structure/B14588364.png)

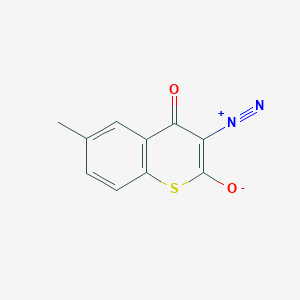
![3,3-Dichloro-4-[2-(morpholin-4-yl)-5-nitrophenyl]-1-phenylazetidin-2-one](/img/structure/B14588386.png)

